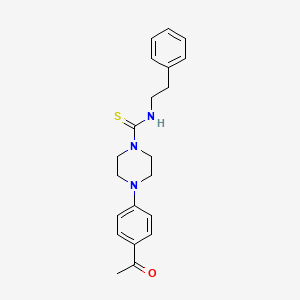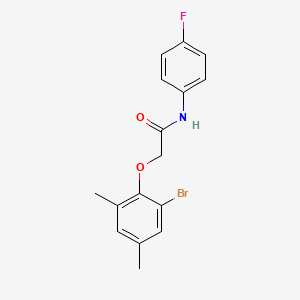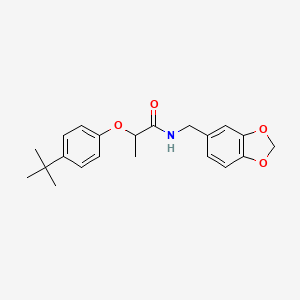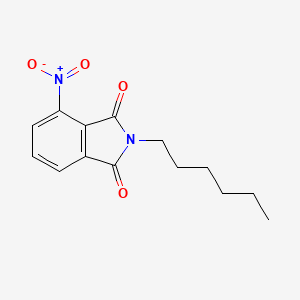![molecular formula C23H22F3N5O3 B10953474 [7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10953474.png)
[7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of fluorine atoms in the structure enhances the biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .
Preparation Methods
The synthesis of [7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . The reaction conditions can be adjusted to favor the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives. For instance, using trifluoroacetic acid predominantly forms 5-difluoromethyl derivatives .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of fluorine atoms can influence the oxidation state of the compound, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other biologically active compounds.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.
Medicine: Due to its antibacterial, cytotoxic, antifungal, and antitumor properties, it is being investigated for potential therapeutic applications.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to receptors, leading to increased biological activity. The compound can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Predominantly formed in trifluoroacetic acid.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Formed in acetic acid.
The uniqueness of [7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE lies in its specific combination of substituents, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H22F3N5O3 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
[4-[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C23H22F3N5O3/c24-15-5-3-14(4-6-15)17-12-18(20(25)26)31-21(28-17)16(13-27-31)22(32)29-7-9-30(10-8-29)23(33)19-2-1-11-34-19/h3-6,12-13,19-20H,1-2,7-11H2 |
InChI Key |
QNHVGZAJSLKKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4Z)-4-(4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10953397.png)

![5-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10953412.png)

![2-methoxy-N-[(2Z)-3-(2-methylpropyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10953418.png)

![(2Z)-3-(3-bromo-4-methoxyphenyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10953432.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B10953439.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10953441.png)


![(4E)-5-methyl-4-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10953462.png)
![1-[4-(2-Adamantyl)piperazino]-3-(4-isopropylphenyl)-1-propanone](/img/structure/B10953479.png)
